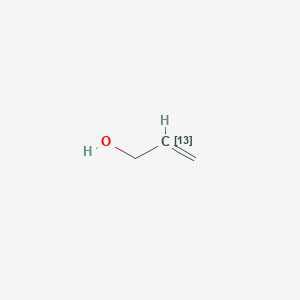

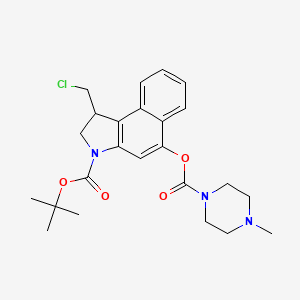

![molecular formula C8H6N4 B1511385 1H-Imidazo[1,2-C]pyrrolo[3,2-E]pyrimidine CAS No. 53974-20-2](/img/structure/B1511385.png)

1H-Imidazo[1,2-C]pyrrolo[3,2-E]pyrimidine

Overview

Description

“1H-Imidazo[1,2-C]pyrrolo[3,2-E]pyrimidine” is a type of pyrimidine, which is an aromatic heterocyclic compound . Pyrimidines contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They are known to display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .

Synthesis Analysis

The synthesis of pyrimidines, including “this compound”, has been described in numerous methods . For instance, several pyrido[1,2-c]pyrimidines containing a sulfur, oxygen, or nitrogen functionality at C-1 were reported to be synthesized on solid-phase via the iminophosphorane procedure .

Molecular Structure Analysis

Pyrimidines, including “this compound”, are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . More detailed structural information may be available in specific studies or databases .

Chemical Reactions Analysis

Pyrimidines, including “this compound”, have been involved in various chemical reactions. For instance, they have been used in the synthesis of novel and diverse spiro-imidazo pyridine-indene derivatives .

Physical And Chemical Properties Analysis

Detailed physical and chemical properties of “this compound” may be available in specific studies or databases .

Scientific Research Applications

Synthetic Chemistry Applications

The synthesis and functionalization of imidazo[1,2-a]pyrimidines have been a subject of interest due to their broad applicability in developing chemosynthetic strategies. Various synthetic approaches, including multicomponent reactions, condensation reactions, and intramolecular cyclizations, have been utilized to construct this heterocyclic moiety. These methodologies offer pathways to develop new chemical entities by modifying the imidazo[1,2-a]pyrimidine scaffold, showcasing its utility in synthetic chemistry and drug development (Goel, Luxami, & Paul, 2015).

Medicinal Chemistry and Drug Development

Imidazo[1,2-a]pyrimidine and its derivatives have been explored for their potential as therapeutic agents. The scaffold is recognized as a "drug prejudice" due to its extensive applications in medicinal chemistry, including anticancer, antimicrobial, and antiviral activities. Structural modifications of this scaffold have led to the discovery of novel therapeutic agents, emphasizing its significance in the development of potential drug-like chemical libraries for biological screening (Deep et al., 2016).

Green Chemistry and Catalysis

The development of catalyst-free and eco-friendly synthetic methodologies for imidazo[1,2-a]pyridines/pyrimidines/pyrazines underlines the importance of green chemistry principles in the synthesis of these compounds. Using water-isopropanol as a reaction medium and microwave irradiation, various substituted derivatives were synthesized, showcasing the efficiency and environmental benefits of these methods. This approach not only simplifies the synthetic process but also contributes to expanding molecular diversity with high purity and yields, further illustrating the versatile applications of the imidazo[1,2-a]pyrimidine scaffold in green chemistry and catalysis (Rao et al., 2018).

Mechanism of Action

Target of Action

Similar compounds such as imidazo[1,2-a]pyridines and pyrrolopyrazines have been reported to exhibit a wide range of biological activities, suggesting they interact with multiple targets .

Mode of Action

It’s known that similar compounds like imidazo[1,2-a]pyridines and pyrrolopyrazines interact with their targets through various mechanisms, including transition metal catalysis, metal-free oxidation, and photocatalysis strategies .

Biochemical Pathways

Related compounds have been shown to affect a variety of pathways, including those involved in antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities .

Result of Action

Related compounds have been reported to exhibit a range of biological activities, suggesting that they may have diverse molecular and cellular effects .

Future Directions

properties

IUPAC Name |

3,6,8,10-tetrazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N4/c1-2-9-7-6(1)8-10-3-4-12(8)5-11-7/h1-5,9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRKWEPCWNNXJKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC2=C1C3=NC=CN3C=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10745415 | |

| Record name | 7H-Imidazo[1,2-c]pyrrolo[3,2-e]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10745415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

53974-20-2 | |

| Record name | 7H-Imidazo[1,2-c]pyrrolo[3,2-e]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10745415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

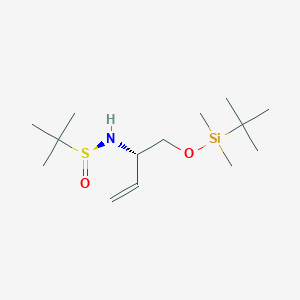

![tert-Butyl {1-(benzyloxy)-3-[(5-bromopyridin-3-yl)oxy]propan-2-yl}carbamate](/img/structure/B1511305.png)

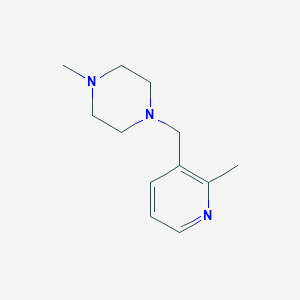

![5-Benzyl 1-(tert-butyl) tetrahydro-1H-pyrrolo[3,4-c]isoxazole-1,5(3H)-dicarboxylate](/img/structure/B1511315.png)

![1,1'-[(1E)-1,2-Difluoro-1,2-ethenediyl]bis[4-chlorobenzene]](/img/structure/B1511340.png)

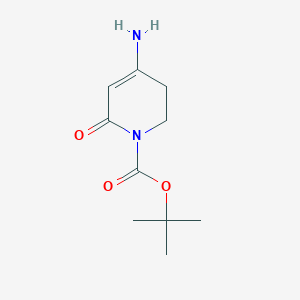

![Trans-Tert-Butyl-4-Oxohexahydro-1H-Pyrrolo[3,4-C]Pyridine-2(3H)-Carboxylate](/img/structure/B1511358.png)

![cis-3-(tert-Butoxycarbonyl)-3-azabicyclo[4.1.0]heptane-6-carboxylic acid](/img/structure/B1511371.png)

![Mannitol,d-,[1-3H(N)]](/img/structure/B1511388.png)